8-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
OSM-S-676 is a compound belonging to the class of aminothienopyrimidine benzene sulfonamidesThe compound is known for its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with the preparation of the thienopyrimidine core, which is then functionalized with various substituents to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of OSM-S-676 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: OSM-S-676 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the thienopyrimidine scaffold.
Substitution: The benzene sulfonamide group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of OSM-S-676 with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
OSM-S-676 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other aminothienopyrimidine derivatives.
Biology: It is studied for its interactions with biological macromolecules, particularly proteins involved in malaria pathogenesis.
Medicine: OSM-S-676 is being investigated as a potential antimalarial drug due to its activity against Plasmodium falciparum.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of OSM-S-676 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). The compound acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an Asn-OSM-S-676 adduct. This reaction hijacking mechanism disrupts protein translation and activates the amino acid starvation response in the parasite, leading to its death .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine benzene sulfonamide with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified from a GSK library with activity against Plasmodium falciparum.
Uniqueness: OSM-S-676 is unique due to its specific mechanism of action involving the reaction hijacking of PfAsnRS. This distinguishes it from other antimalarial compounds that target different pathways or enzymes. Additionally, its low propensity for resistance development makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
8-(2-phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C22H22N4O4/c1-27-17-13-16(14-18(28-2)19(17)29-3)20-24-25-21-22(23-10-11-26(20)21)30-12-9-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3 |
InChI Key |
YKTLOJBEONQUEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C=CN=C3OCCC4=CC=CC=C4 |
Origin of Product |
United States |
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